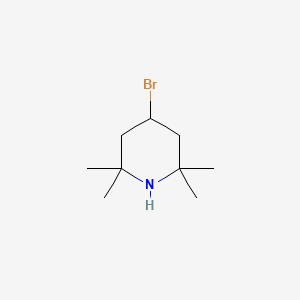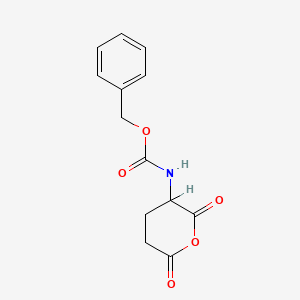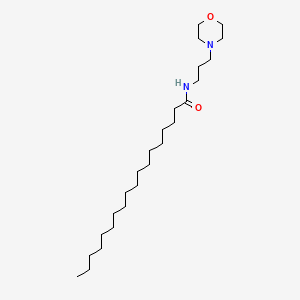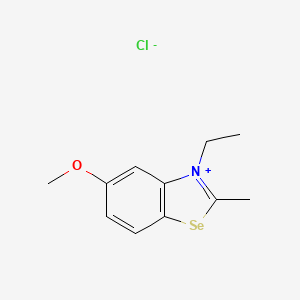
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride: is a chemical compound with the molecular formula C11H14INOSe. It is a member of the benzoselenazolium family, which contains selenium atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide typically involves the reaction of 3-ethyl-5-methoxy-2-methylbenzoselenazole with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired iodide salt. The process may involve the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, or phosphines can be used under mild conditions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenazolium derivatives.
Scientific Research Applications
Chemistry: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. It is also employed in the study of selenium-containing heterocycles .
Biology: In biological research, this compound is investigated for its potential antioxidant properties due to the presence of selenium. It is also studied for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: The compound’s potential medicinal applications include its use as an antioxidant and in the development of selenium-based drugs. Its unique structure allows it to interact with biological molecules in ways that other compounds cannot .
Industry: In the industrial sector, benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of benzoselenazolium, 3-ethyl-5-methoxy-2-methyl-, iodide involves its interaction with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition or activation. The compound may also act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparison with Similar Compounds
Benzoselenazolium chloride: Similar structure but with a chloride ion instead of iodide.
Benzoselenazolium bromide: Similar structure but with a bromide ion instead of iodide.
Benzoselenazolium fluoride: Similar structure but with a fluoride ion instead of iodide.
Uniqueness: 3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;chloride is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other molecules. The specific substitution pattern on the benzoselenazolium ring also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
2870-38-4 |
|---|---|
Molecular Formula |
C11H14INOSe |
Molecular Weight |
382.11 g/mol |
IUPAC Name |
3-ethyl-5-methoxy-2-methyl-1,3-benzoselenazol-3-ium;iodide |
InChI |
InChI=1S/C11H14NOSe.HI/c1-4-12-8(2)14-11-6-5-9(13-3)7-10(11)12;/h5-7H,4H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SZOSBVSIPSYVCP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[Cl-] |
Canonical SMILES |
CC[N+]1=C([Se]C2=C1C=C(C=C2)OC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


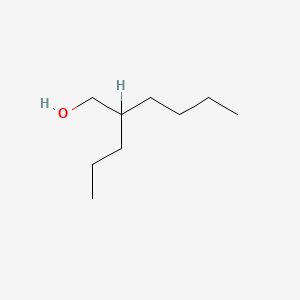
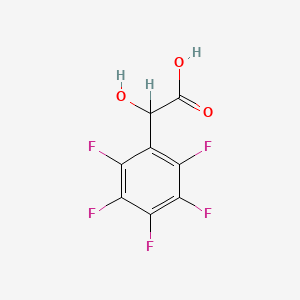

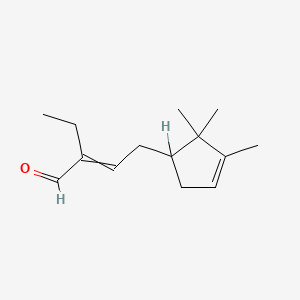
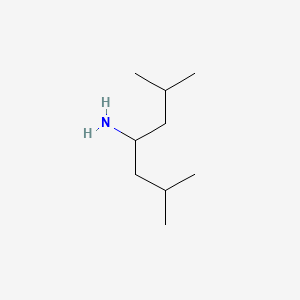


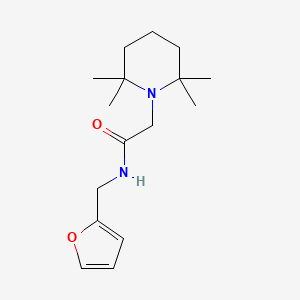
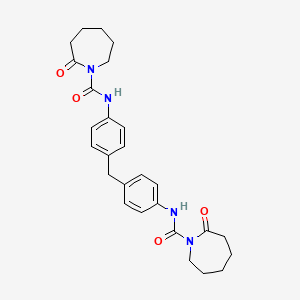
![Dimethyl 2-[[2-[(2-methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-YL)ethyl]azo]terephthalate](/img/structure/B1619675.png)
